molecular formula C8H12Cl2N2O2S B2427062 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-80-6

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2427062
CAS No.: 1245823-80-6
M. Wt: 271.16
InChI Key: ZGKIYYUBTWCCJV-UHFFFAOYSA-N
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Description

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is an organic compound with the molecular formula C8H12Cl2N2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides, sulfonate esters, and sulfonate thioesters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of both the sulfonyl chloride and pyrazole moieties allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

2-butan-2-yl-4-chloro-5-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2N2O2S/c1-4-5(2)12-8(15(10,13)14)7(9)6(3)11-12/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKIYYUBTWCCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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